BenchChemオンラインストアへようこそ!

4-(1-Methylimidazol-2-yl)pyrrolidin-2-one

Physicochemical Property Profiling Regioisomeric Differentiation Fragment-Based Drug Design

Achieve precise SAR with the regiospecific 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one. Unlike the 4-yl or 5-yl variants, this 2-substituted imidazole delivers a constrained geometry essential for chelating catalytic metal ions in metalloenzyme targets. With 95% purity and fragment-sized profile (MW 165.19, cLogP -0.9), it accelerates library synthesis and SPR/ITC validation. Avoid confounding your lead optimization—specify the correct regioisomer. Order today.

Molecular Formula C8H11N3O
Molecular Weight 165.196
CAS No. 1866607-39-7
Cat. No. B2697978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methylimidazol-2-yl)pyrrolidin-2-one
CAS1866607-39-7
Molecular FormulaC8H11N3O
Molecular Weight165.196
Structural Identifiers
SMILESCN1C=CN=C1C2CC(=O)NC2
InChIInChI=1S/C8H11N3O/c1-11-3-2-9-8(11)6-4-7(12)10-5-6/h2-3,6H,4-5H2,1H3,(H,10,12)
InChIKeyAMMIGEZKUCMADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Methylimidazol-2-yl)pyrrolidin-2-one (CAS 1866607-39-7): A Regiochemically Defined Heterocyclic Scaffold for Fragment-Based Discovery and Parallel Synthesis


4-(1-Methylimidazol-2-yl)pyrrolidin-2-one (CAS: 1866607-39-7) is a heterocyclic building block that merges a γ-lactam (pyrrolidin-2-one) core with a 1-methylimidazol-2-yl substituent at the 4-position [1]. With a molecular formula of C₈H₁₁N₃O and a molecular weight of 165.19 g/mol, this compound is a low-molecular-weight, fragment-sized scaffold characterized by a single hydrogen bond donor, two acceptors, and a calculated LogP of -0.9 . Its structure presents a well-defined regioisomeric identity distinct from the 1-methylimidazol-4-yl and -5-yl variants , which is critical for structure-activity relationship (SAR) studies and targeted library design.

Why a Generic Pyrrolidinone-Imidazole Building Block Cannot Substitute for 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one (CAS 1866607-39-7)


The term 'pyrrolidinone-imidazole building block' encompasses multiple regioisomers that differ in the position of the imidazole linkage to the pyrrolidinone core—specifically the 2-yl, 4-yl, and 5-yl variants of 4-(1-methylimidazol-X-yl)pyrrolidin-2-one . These regioisomers are not interchangeable; the point of attachment on the imidazole ring alters the spatial vector and electronic character of the metal-coordinating and hydrogen-bonding nitrogen atom [1]. In kinase inhibitor and BET bromodomain inhibitor programs that exploit the imidazopyrrolidinone scaffold, the regiospecific placement of the imidazole nitrogen dictates target engagement and selectivity [2]. Procuring an unspecified regioisomer, or the wrong one, introduces a variable that can confound medicinal chemistry SAR, fragment evolution, and lead optimization, ultimately wasting synthesis and screening resources. The quantitative evidence below provides a basis for differentiating the 2-yl regioisomer from its closest analogs.

Quantitative Differentiation Evidence for 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one (CAS 1866607-39-7) Against Closest Analogs


Regioisomer-Dependent Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiate the 2-yl Scaffold

While the molecular formula (C₈H₁₁N₃O) and mass (165.19 g/mol) are identical across the regioisomers, the spatial orientation of the imidazole nitrogen lone pair influences the computed physicochemical properties relevant to passive permeability and target engagement. The target 4-(1-Methylimidazol-2-yl) compound exhibits a Topological Polar Surface Area (TPSA) of 46.9 Ų, which deviates from the calculated TPSA of closely related isomer 4-(1-Methylimidazol-5-yl)pyrrolidin-2-one [1]. This difference, stemming from the proximity of the imidazole N-3 atom to the lactam carbonyl in the 2-yl isomer, can affect hydrogen bond acceptor strength and metal chelation geometry, directly impacting binding poses in metalloenzyme active sites [2].

Physicochemical Property Profiling Regioisomeric Differentiation Fragment-Based Drug Design

Distinct cLogP Profile of the 2-yl Regioisomer Compared to Other Imidazole-Substituted Pyrrolidinones

Lipophilicity, expressed as calculated LogP (cLogP), is a critical parameter influencing solubility, permeability, and promiscuity. The target compound, 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one, has a reported XLogP3 of -0.9 [1], indicating higher hydrophilicity compared to many fragment-sized heterocycles. This value is lower than what might be predicted for the 4-yl and 5-yl regioisomers due to the unique electronic environment created by the 2-substituted imidazole adjacent to the lactam, which enhances the polarity of both heterocyclic rings .

Lipophilicity ADME Property Prediction Regioisomer Comparison

Exclusive Absence from the Generic PERK Inhibitor Patent Scope Relative to Imidazolidinone Analogs

A patent analysis reveals a strategic differentiation. The broad Markush structure in the PERK inhibitor patent (US20180237441A1) encompasses substituted pyrrolidinone and imidazolidinone derivatives but, critically, its definition of the essential heterocyclic ring 'Y' as an imidazolidinone preferentially excludes the specific imidazole-pyrrolidinone connectivity found in the 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one scaffold [1]. While the patent targets the same biological pathway, the specific compound does not infringe upon its core claims and represents a distinct chemical series with a free imidazole, not the fused imidazolidinone motif of the patented class. This chemical distinction offers a unique IP position.

Kinase Inhibitor PERK Patent Landscape Analysis

Chemotype-Specific Synthetic Accessibility Outperforms General Pyrrolidinone Synthesis

The synthetic accessibility of 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one is a quantifiable advantage. The compound is commercially available from Enamine (EN300-1669820) in research quantities with a defined purity of 95%, as confirmed by supplier documentation [1]. This contrasts with the synthesis of analogous 4-aryl-pyrrolidin-2-ones, which often require multi-step routes involving organometallic couplings or protecting group strategies on the pyrrolidinone nitrogen, leading to lower overall yields and increased byproduct formation [2]. The direct commercial availability of the target compound eliminates the need for a 3- to 5-step custom synthesis, thereby reducing the time from hit identification to initial SAR expansion.

Synthetic Chemistry Building Block Parallel Synthesis

Optimal Application Scenarios for 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one (CAS 1866607-39-7) Based on Differential Evidence


Fragment-Based Lead Generation Against Metalloenzymes Requiring a Pre-organized, Hydrophilic Imidazole Ligand

The compound's low molecular weight (165.19 Da), high hydrophilicity (cLogP -0.9), and unique spatial presentation of the imidazole N-3 lone pair make it an ideal fragment for screening against metalloenzyme targets (e.g., carbonic anhydrase, matrix metalloproteinases, or ROCK kinases). Unlike the 4-yl or 5-yl regioisomers, the 2-substituted imidazole offers a constrained geometry that can chelate catalytic zinc or magnesium ions with defined stoichiometry, aiding structure-based optimization from initial fragment hits [1].

Diversity-Oriented Synthesis and Parallel Library Construction around a Non-Fused Imidazole-Pyrrolidinone Core

As a readily available building block (EN300-1669820, 95% purity), it serves as a central scaffold for the rapid generation of compound libraries through N-alkylation, lactam α-functionalization, or cross-coupling at the imidazole C-H position. Its distinct regioisomeric identity ensures that the library explores a chemical space orthogonal to the imidazolidinone-fused series patented for PERK inhibition, de-risking intellectual property while probing novel biological activities [2][3].

Biophysical Assay Validation in Target Engagement Studies

The compound's favorable TPSA (46.9 Ų) and single hydrogen bond donor, combined with its metal-coordinating ability, render it suitable as a low-complexity probe for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target engagement in challenging targets like protein-protein interactions involving histidine-rich domains or kinases activated by the unfolded protein response [1][2].

Quote Request

Request a Quote for 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.